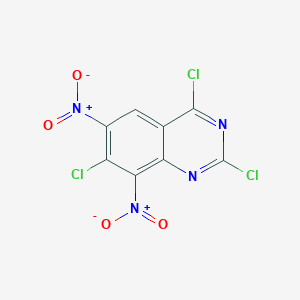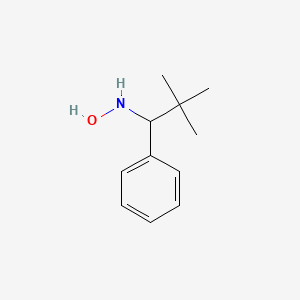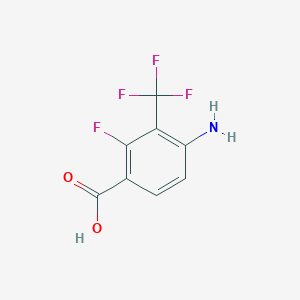
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions One common method involves the nitration of 3-(trifluoromethyl)benzoic acid, followed by reduction and fluorination steps The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures The resulting nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron powder or tin chloride in acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder or tin chloride in acidic conditions.
Fluorination: Selectfluor or other electrophilic fluorinating agents.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Derivatives with different substituents on the aromatic ring.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives with varying degrees of reduction.
Coupling: Biaryl compounds with extended aromatic systems.
Applications De Recherche Scientifique
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid can be compared with other fluorinated benzoic acids, such as:
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of the amino, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
194804-89-2 |
|---|---|
Formule moléculaire |
C8H5F4NO2 |
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
4-amino-2-fluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6-3(7(14)15)1-2-4(13)5(6)8(10,11)12/h1-2H,13H2,(H,14,15) |
Clé InChI |
YIESOACCFVPTSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


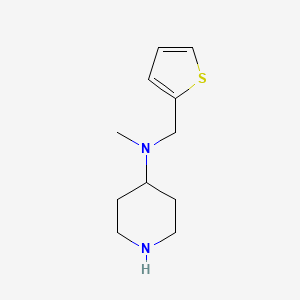
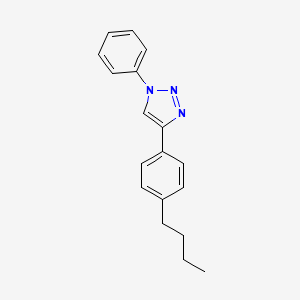
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
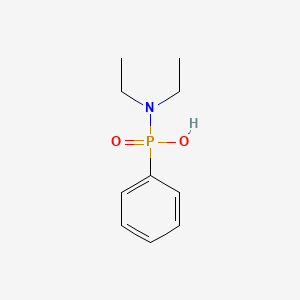

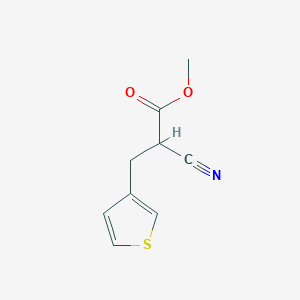
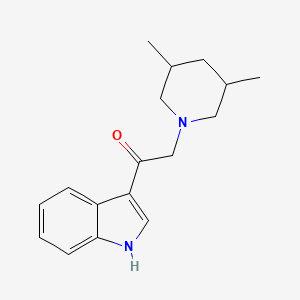
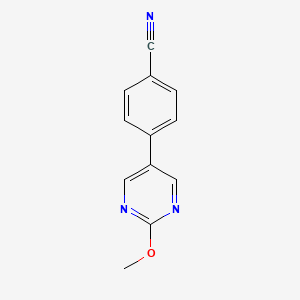
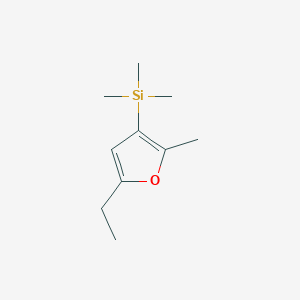
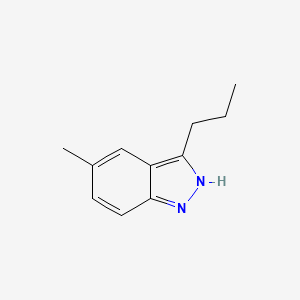

![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide](/img/structure/B14136635.png)
